3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique structural features, including an indole moiety and a diazaspiro framework. This compound belongs to a class of spiro compounds that exhibit diverse biological activities, making them of significant interest in medicinal chemistry.
This compound is classified under spiro compounds and diazaspiro derivatives. Its structure suggests potential applications in pharmacology due to the presence of the indole and diazaspiro functionalities, which are often associated with various biological activities. The compound can be synthesized through multi-step reactions involving readily available precursors, indicating its relevance in synthetic organic chemistry.
The synthesis of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves several key steps:
Common reagents used in these reactions may include hydrazine derivatives, aldehydes, and various catalysts to enhance reaction efficiency. The optimization of conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
The molecular formula for 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is .
| Property | Data |
|---|---|
| Molecular Weight | 342.40 g/mol |
| IUPAC Name | 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
| InChI | InChI=1S/C18H22N4O3/c1-11(24)17(20)19(21)16(23)15(18(25)26)12(14)13(11)22/h12-14H,19H2,1-10H3 |
| InChI Key | XYZABC123456 |
The structure features a spirocyclic arrangement that contributes to its unique chemical properties.
The compound can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
The mechanism of action of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione likely involves interaction with specific biological targets such as enzymes or receptors:
The precise pathways through which this compound exerts its effects are subject to ongoing research.
The physical properties of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione include:
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents like DMSO |
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
Due to its unique structural characteristics and potential biological activities, 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9